N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
The compound N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide features a cyclopenta[d]pyrimidinone core fused with a thioacetamide group and a 4-butylphenyl substituent. Its structure includes a diethylaminoethyl side chain, which distinguishes it from analogs with simpler substituents. This scaffold is structurally analogous to compounds reported in cyclopenta-thieno-pyrimidinone derivatives (e.g., ), which are known for diverse biological activities .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O2S/c1-4-7-9-19-12-14-20(15-13-19)26-23(30)18-32-24-21-10-8-11-22(21)29(25(31)27-24)17-16-28(5-2)6-3/h12-15H,4-11,16-18H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQRQUXQYCEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 898459-76-2 |
| Molecular Formula | CHNOS |
| Molecular Weight | 456.6 g/mol |
This compound integrates both an acetamide and a cyclopenta[d]pyrimidine moiety, which may enhance its interaction with biological systems.
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit significant anticonvulsant activities. For instance, derivatives of diethylamino acetamides have shown promising results in maximal electroshock seizure (MES) models with effective doses (ED) comparable to established anticonvulsants like phenobarbital .
The proposed mechanism of action involves modulation of sodium channels and neurotransmitter systems. Compounds with similar structural features have been observed to promote sodium channel slow inactivation and inhibit Na currents at low micromolar concentrations. This dual action may contribute to decreasing neurological hyperexcitability .
Other Pharmacological Effects
In addition to anticonvulsant properties, the compound may possess other biological activities:
- Antimicrobial Activity : Similar cyclopenta[d]pyrimidine derivatives have been reported to exhibit antimicrobial properties .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects due to the thioacetamide moiety .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticonvulsant Study : A study involving C(2)-hydrocarbon N'-benzyl 2-amino acetamides demonstrated that modifications at the 4'-N'-benzylamide site significantly influenced anticonvulsant activity. The findings indicated that electron-withdrawing groups retained activity while electron-donating groups diminished it .
- Structure-Activity Relationship (SAR) : Research on SAR revealed that substituents at various positions on the cyclopenta[d]pyrimidine ring could enhance or inhibit biological activity. For instance, introducing polar aprotic substituents improved Na channel modulation .
- In Vitro Studies : In vitro assays have indicated that similar compounds can inhibit key enzymes involved in neurotransmitter breakdown, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities that can be harnessed for therapeutic purposes:
Anticancer Activity
Compounds similar in structure to N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have demonstrated significant anticancer properties.
Case Study : A study evaluated the effects of related compounds on breast cancer cells (MCF-7) and lung cancer cells (A549). Modifications in the diethylamino group were found to enhance cytotoxicity through mechanisms involving apoptosis induction and disruption of DNA synthesis and repair pathways .
Antimicrobial Properties
The thioether linkage present in the compound suggests potential antimicrobial efficacy. Preliminary studies have shown that derivatives exhibit significant activity against various bacterial and fungal pathogens.
Research Findings : In vitro assays indicated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, with mechanisms hypothesized to involve disruption of microbial cell membranes .
Neuropharmacological Effects
The diethylamino moiety is associated with neuroactive properties. Initial studies suggest that this compound may modulate neurotransmitter systems.
Experimental Evidence : Related compounds have shown promise in animal models for influencing serotonin and dopamine pathways, indicating potential applications in treating mood disorders or neurodegenerative diseases .
Chemical Reactions Analysis
Thioether Group Reactivity
The thioether (–S–) moiety is a key reactive site. Documented reactions include:
Oxidation to Sulfoxide/Sulfone
Thioethers are susceptible to oxidation. Common oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) convert the thioether to sulfoxide (R–SO–R') or sulfone (R–SO₂–R') derivatives. This modification alters electronic properties and potential biological activity .
Nucleophilic Substitution
The sulfur atom can act as a leaving group in nucleophilic substitution reactions. For example:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions replaces the thioether with an alkyl group.
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Aryl Displacement : Reaction with aromatic amines or thiols could yield aryl-substituted derivatives.
Acetamide Group Reactivity
The acetamide (–NHCO–) group participates in hydrolysis and condensation reactions:
Hydrolysis
Under acidic or basic conditions, the acetamide undergoes hydrolysis:
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Acidic Hydrolysis : Yields carboxylic acid (–COOH) and amine (–NH₂) products.
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Basic Hydrolysis : Produces carboxylate salts and ammonia/amines .
Condensation Reactions
The amide nitrogen can engage in condensation with aldehydes or ketones, forming Schiff base derivatives under dehydrating conditions.
Pyrimidinone Ring Reactivity
The 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine core enables ring-specific reactions:
Electrophilic Aromatic Substitution
The pyrimidinone ring’s electron-deficient nature facilitates substitutions at positions activated by the carbonyl group. Examples include nitration or halogenation at specific ring positions .
Ring-Opening Reactions
Strong nucleophiles (e.g., hydroxylamine) may cleave the pyrimidinone ring under controlled conditions, generating open-chain intermediates.
Diethylaminoethyl Group Reactivity
The tertiary amine group (–N(CH₂CH₃)₂) enables acid-base and alkylation reactions:
Quaternary Ammonium Salt Formation
Reaction with alkyl halides (e.g., methyl bromide) forms quaternary ammonium salts, enhancing water solubility.
Protonation/Deprotonation
The amine group can be protonated in acidic media, affecting the compound’s solubility and interaction with biological targets .
Cross-Coupling Reactions
The aromatic butylphenyl group may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if halogenated, enabling structural diversification .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from analogs in its substitution pattern:
- Core Structure: The cyclopenta[d]pyrimidinone core contrasts with thieno-pyrimidinone scaffolds (e.g., ), which incorporate a sulfur atom in the fused ring system. This difference may influence electronic properties and metabolic stability .
- 4-Butylphenyl: Compared to smaller substituents like methyl or chloro (–3), the butyl group increases steric bulk and lipophilicity, which may enhance membrane penetration but reduce solubility .
Physicochemical Properties
- Melting Points: Analogs like N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () exhibit m.p. 197–198°C, while chlorophenyl derivatives () have higher melting points due to increased crystallinity from halogen interactions .
- Molecular Weight and Solubility: The diethylaminoethyl group in the target compound likely reduces melting points compared to chlorophenyl analogs, enhancing solubility in polar solvents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?
- Answer : The compound can be synthesized via nucleophilic substitution reactions between a cyclopenta[d]pyrimidin-4-yl thiol intermediate and N-(4-butylphenyl)-2-chloroacetamide. Sodium methylate (2.6–2.8 molar excess) is typically used as a base to deprotonate the thiol group, followed by alkylation under reflux conditions in anhydrous solvents like DMF or THF . Yield optimization (e.g., 58% in analogous syntheses) requires precise stoichiometric control and inert atmosphere maintenance .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Answer :
- 1H NMR : Critical for verifying substituent environments (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm, cyclopenta[d]pyrimidinone carbonyl at δ ~7.5–8.5 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Discrepancies in expected vs. observed masses may indicate incomplete alkylation or hydrolysis .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioacetamide (C-S at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low coupling efficiency between the cyclopenta[d]pyrimidin-4-yl thiol and chloroacetamide moiety?
- Answer : Low yields often arise from steric hindrance or competing side reactions (e.g., oxidation of the thiol group). Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
- Temperature Gradients : Stepwise heating (e.g., 60°C for activation, 25°C for coupling) minimizes decomposition .
Q. What experimental approaches resolve contradictions between computational predictions and empirical data for this compound’s reactivity?
- Answer : Discrepancies may stem from solvation effects or unaccounted stereoelectronic factors.
- In Silico Adjustments : Incorporate explicit solvent models (e.g., COSMO-RS) in DFT calculations to refine transition-state geometries .
- Isotopic Labeling : Use deuterated analogs to track reaction pathways via 2H NMR .
- Kinetic Profiling : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy to validate mechanistic hypotheses .
Q. How can researchers mitigate instability of the diethylaminoethyl side chain during storage?
- Answer : The tertiary amine group is prone to oxidation. Solutions include:
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .
- Buffered Solutions : Use pH-stabilized formulations (pH 6–7) with antioxidants (e.g., ascorbic acid) for aqueous suspensions .
Methodological Considerations
Q. What statistical models are recommended for optimizing reaction parameters in flow-chemistry setups?
- Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal conditions for variables like temperature, flow rate, and reagent ratios. Central composite designs (CCD) reduce experimental runs while maximizing data robustness .
Q. How should researchers validate biological activity data when conflicting results arise from in vitro assays?
- Answer :
- Dose-Response Repetition : Conduct triplicate assays with independent compound batches to rule out batch variability .
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
- Structural Analog Comparison : Benchmark activity against derivatives (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) to isolate pharmacophore contributions .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
